2-Chloroacetic acid;thiourea
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Overview
Description
2-Chloroacetic acid and thiourea are two important compounds in organic chemistry. 2-Chloroacetic acid is a chlorinated derivative of acetic acid, known for its reactivity and use in various chemical syntheses. Thiourea, on the other hand, is an organosulfur compound with a structure similar to urea, but with a sulfur atom replacing the oxygen atom. When combined, these compounds can form thiazolidine-2,4-dione derivatives, which have significant biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidine-2,4-dione from 2-chloroacetic acid and thiourea typically involves a condensation reaction. The process can be carried out in a one-pot procedure where 2-chloroacetic acid and thiourea are mixed in the presence of hydrochloric acid and refluxed at 110°C for several hours. The reaction mixture is then cooled, and the product is recrystallized from water to obtain pure thiazolidine-2,4-dione .
Industrial Production Methods
Industrial production of thiazolidine-2,4-dione derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using water as a solvent and employing recyclable catalysts, are increasingly being adopted to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Chloroacetic acid and thiourea undergo several types of chemical reactions, including nucleophilic substitution, condensation, and cyclization. The primary reaction between these compounds is an S_N2 substitution, where the chlorine atom in 2-chloroacetic acid is replaced by the sulfur atom in thiourea, leading to the formation of thiazolidine-2,4-dione .
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves 2-chloroacetic acid and thiourea in the presence of hydrochloric acid.
Condensation: Often carried out in aqueous medium with a catalyst such as gold nanoparticles to enhance reaction rates and yields.
Cyclization: Requires acidic conditions and elevated temperatures to facilitate the formation of the thiazolidine ring.
Major Products
The major product formed from the reaction of 2-chloroacetic acid and thiourea is thiazolidine-2,4-dione. This compound can further undergo various modifications to produce derivatives with different biological activities .
Scientific Research Applications
2-Chloroacetic acid and thiourea, and their derivatives, have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thiazolidine-2,4-dione derivatives involves their interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Dichloroacetic Acid: Another chlorinated acetic acid derivative with different reactivity and applications.
Trichloroacetic Acid: Used in similar industrial applications but with higher reactivity due to the presence of three chlorine atoms.
Uniqueness
The combination of 2-chloroacetic acid and thiourea to form thiazolidine-2,4-dione derivatives is unique due to the specific biological activities these compounds exhibit. Their ability to act on PPARs and other molecular targets makes them particularly valuable in medicinal chemistry and drug development .
Properties
CAS No. |
132373-80-9 |
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Molecular Formula |
C3H7ClN2O2S |
Molecular Weight |
170.62 g/mol |
IUPAC Name |
2-chloroacetic acid;thiourea |
InChI |
InChI=1S/C2H3ClO2.CH4N2S/c3-1-2(4)5;2-1(3)4/h1H2,(H,4,5);(H4,2,3,4) |
InChI Key |
DKGVCSQSLUQKOU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)Cl.C(=S)(N)N |
Origin of Product |
United States |
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